5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride
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Overview
Description
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride is a fixed-dose combination medication used primarily in the treatment of metastatic colorectal cancer and gastric cancer. This compound consists of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor. Trifluridine is incorporated into DNA during DNA synthesis, inhibiting tumor cell growth, while tipiracil prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trifluridine involves the fluorination of thymidine, resulting in the formation of 5-trifluoromethyluracil as the nucleobase. Tipiracil is synthesized by substituting uracil with chloro and methyl groups. The combination of trifluridine and tipiracil is achieved through a series of chemical reactions that ensure the stability and efficacy of the final product .
Industrial Production Methods
Industrial production of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the compound. The chromatographic conditions typically include a mobile phase of phosphate buffer, methanol, and acetonitrile, with detection at a wavelength of 260 nm .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: Trifluridine can be oxidized to form inactive metabolites.
Reduction: Tipiracil can undergo reduction reactions, although these are less common.
Substitution: Both trifluridine and tipiracil can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include inactive metabolites of trifluridine and various substituted derivatives of tipiracil .
Scientific Research Applications
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nucleoside analogs and thymidine phosphorylase inhibitors.
Biology: Investigated for its effects on DNA synthesis and cell proliferation.
Medicine: Primarily used in the treatment of metastatic colorectal cancer and gastric cancer. .
Industry: Utilized in the development of new antineoplastic agents and combination therapies
Mechanism of Action
The mechanism of action of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride involves the incorporation of trifluridine into DNA during DNA synthesis, which inhibits tumor cell growth. Tipiracil, a thymidine phosphorylase inhibitor, prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability. This combination enhances the cytotoxic effects of trifluridine on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluorouracil: Another nucleoside analog used in cancer treatment.
Capecitabine: An oral prodrug of fluorouracil.
Gemcitabine: A nucleoside analog used in the treatment of various cancers
Uniqueness
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride is unique due to its combination of a nucleoside analog and a thymidine phosphorylase inhibitor, which enhances the bioavailability and efficacy of trifluridine. This combination allows for more effective inhibition of tumor cell growth compared to other similar compounds .
Biological Activity
The compound known as 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione; 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione; hydrochloride , commonly referred to as Tipiracil , is a critical component in the treatment of metastatic colorectal cancer when combined with trifluridine. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Tipiracil is a small molecule classified as a thymidine phosphorylase inhibitor. Its structure features a chloro group and a pyrrolidine moiety that contribute to its biological activity. The molecular formula is C9H11ClN4O2⋅HCl with a molecular weight of approximately 279.12 g/mol .
Tipiracil enhances the bioavailability of trifluridine by inhibiting thymidine phosphorylase, an enzyme that catalyzes the conversion of thymidine to thymine. This inhibition prevents the breakdown of trifluridine into inactive metabolites, thereby increasing its systemic availability and efficacy against cancer cells . Additionally, thymidine phosphorylase has been implicated in promoting angiogenesis in tumors; thus, its inhibition may also reduce tumor growth by decreasing blood vessel formation .
Pharmacokinetics
The pharmacokinetic profile of Tipiracil reveals important characteristics:
- Absorption : Minimal first-pass metabolism; primarily excreted unchanged.
- Half-life : Approximately 2.1 hours post-administration.
- Clearance : Oral clearance is about 109 L/hr following administration .
Biological Activity
The biological activity of Tipiracil has been extensively studied in clinical settings, particularly in combination therapies for colorectal cancer:
Efficacy in Cancer Treatment
Tipiracil is used in the TAS-102 combination therapy (with trifluridine), which has shown significant efficacy in patients with metastatic colorectal cancer who have previously undergone multiple lines of therapy. Clinical trials indicate that this combination improves overall survival rates compared to standard treatments .
Case Studies
- Clinical Trial Results : In a pivotal study involving patients with metastatic colorectal cancer, TAS-102 demonstrated a median overall survival increase from 5.3 months (placebo) to 7.1 months (TAS-102) .
- Adverse Effects : The combination therapy is associated with myelosuppression, which includes neutropenia and anemia. Monitoring for these effects is crucial during treatment .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C9H11ClN4O2⋅HCl |
Molecular Weight | 279.12 g/mol |
Half-life | 2.1 hours |
Oral Clearance | 109 L/hr |
Common Side Effects | Neutropenia, Anemia |
Study | Outcome |
---|---|
Clinical Trial (TAS-102) | Median OS: 7.1 months vs 5.3 months (placebo) |
Adverse Effects | Myelosuppression (neutropenia/anemia) |
Properties
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F3N2O5.C9H11ClN4O2.ClH/c2*11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2*2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t2*5-,6+,7+;;/m00../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXRTQHERFOMN-GIZOTSQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2F6N8O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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